N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 478066-16-9
VCID: VC6392979
InChI: InChI=1S/C11H9F3N4O/c12-11(13,14)10-17-16-8-7(2-1-5-18(8)10)15-9(19)6-3-4-6/h1-2,5-6H,3-4H2,(H,15,19)
SMILES: C1CC1C(=O)NC2=CC=CN3C2=NN=C3C(F)(F)F
Molecular Formula: C11H9F3N4O
Molecular Weight: 270.215

N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide

CAS No.: 478066-16-9

Cat. No.: VC6392979

Molecular Formula: C11H9F3N4O

Molecular Weight: 270.215

* For research use only. Not for human or veterinary use.

N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide - 478066-16-9

Specification

CAS No. 478066-16-9
Molecular Formula C11H9F3N4O
Molecular Weight 270.215
IUPAC Name N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C11H9F3N4O/c12-11(13,14)10-17-16-8-7(2-1-5-18(8)10)15-9(19)6-3-4-6/h1-2,5-6H,3-4H2,(H,15,19)
Standard InChI Key PONYFELAULUFRV-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=CC=CN3C2=NN=C3C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-[3-(trifluoromethyl)- triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide, reflects its complex architecture:

  • A triazolo[4,3-a]pyridine core, a bicyclic system combining a triazole and pyridine ring.

  • A trifluoromethyl (-CF₃) group at position 3, enhancing metabolic stability and lipophilicity.

  • A cyclopropanecarboxamide moiety at position 8, introducing steric strain and hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉F₃N₄OCalculated
Molecular Weight270.21 g/mol
CAS Number (precursor)338982-42-6 (amine derivative)
Key Functional GroupsTriazole, pyridine, amidePatent

The trifluoromethyl group contributes to electron-withdrawing effects, polarizing the triazole ring and influencing reactivity. Cyclopropane’s ring strain (≈27 kcal/mol) increases the electrophilicity of the carboxamide carbonyl, facilitating nucleophilic interactions .

Synthesis and Optimization

The synthesis involves a multi-step sequence, as outlined in patent US8501936B2 , with modifications for this specific derivative:

Core Formation: Triazolo[4,3-a]Pyridine Scaffold

The triazolo[4,3-a]pyridine core is synthesized via Pd-catalyzed cross-coupling between 2-chloropyridine derivatives and hydrazides. Key conditions:

  • Catalyst: Pd(OAc)₂ with Xantphos ligand.

  • Solvent: Toluene/water biphasic system.

  • Temperature: 100–120°C, yielding 65–85% .

Functionalization: Trifluoromethyl and Carboxamide Groups

  • Trifluoromethyl Introduction:

    • Reagent: Trifluoromethyl iodide (CF₃I) under Cu-mediated conditions.

    • Position: Directed to position 3 via electrophilic substitution.

  • Amide Coupling:

    • Substrate: 3-(Trifluoromethyl) triazolo[4,3-a]pyridin-8-amine (CAS 338982-42-6) .

    • Reagents: Cyclopropanecarbonyl chloride, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

    • Conditions: Anhydrous DCM, 0°C to room temperature, 12–24 hours .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Core FormationPd(OAc)₂, Xantphos, toluene/H₂O75
TrifluoromethylationCF₃I, CuI, DMF60
Amide CouplingDCC, DMAP, DCM55

Biological Activity and Mechanism

Triazolopyridine derivatives are explored for kinase inhibition and antimicrobial activity. While direct data on this compound is limited, structural analogs in patent US8501936B2 provide insights:

Kinase Inhibition

  • Targets: p38 MAPK, VEGFR-2, and c-Met kinases.

  • Mechanism: Competitive binding to ATP pockets via hydrogen bonds with the amide carbonyl and π-stacking via the triazole ring.

  • Potency: Analogous compounds show IC₅₀ values of 10–50 nM in enzymatic assays .

Antibacterial Effects

  • Strains: Staphylococcus aureus (MIC: 8 µg/mL), Escherichia coli (MIC: 16 µg/mL) .

  • Mode of Action: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Applications in Medicinal Chemistry

Anticancer Therapeutics

The compound’s kinase inhibitory profile suggests potential in targeting oncogenic signaling pathways. Preclinical models highlight:

  • Anti-angiogenesis: VEGFR-2 inhibition reduces tumor vascularization.

  • Apoptosis Induction: c-Met blockade triggers caspase-3 activation in NSCLC cells .

Antibiotic Development

The cyclopropane moiety enhances membrane permeability, improving efficacy against Gram-positive pathogens. Structural analogs demonstrate synergy with β-lactams in MRSA models .

Comparison with Structural Analogs

Table 3: Activity Comparison of Triazolopyridine Derivatives

CompoundKinase IC₅₀ (nM)Antibacterial MIC (µg/mL)
This Compound15–30 (est.)8–16 (est.)
8-(4-Methoxyphenyl) analog4532
3-Cyano substituted derivative12064

The trifluoromethyl group confers superior metabolic stability compared to cyano or methoxy substituents, extending plasma half-life in rodent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator